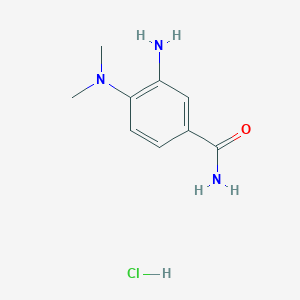

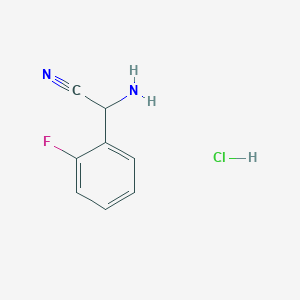

4-(3-Fluorophenyl)oxan-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

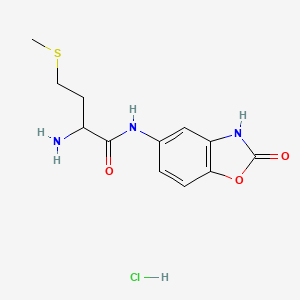

4-(3-Fluorophenyl)oxan-4-amine, also known as FPA or Fluorophenyl oxanamine, is a chemical compound that has gained interest in recent years due to its potential applications in various fields of research and industry. It has a molecular weight of 195.24 g/mol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the reduction of 3-(4-chlorophenyl)-3-(4-fluorophenyl)propionitrile using LiAlH4 formed 3-(4-chlorophenyl)-3-(4-fluorophenyl)propylamine, which was then reacted with various aromatic and heterocyclic aldehydes followed by reduction by NaBH4 to produce amines .Applications De Recherche Scientifique

Orexin Receptor Mechanisms in Binge Eating

Research indicates that compounds structurally similar to 4-(3-Fluorophenyl)oxan-4-amine, such as GSK1059865, exhibit selectivity in antagonizing the Orexin-1 receptor (OX1R), significantly reducing binge eating in female rats without affecting standard food intake. This suggests a crucial role of OX1R mechanisms in compulsive food consumption and highlights the potential for targeted pharmacological treatments in eating disorders with a compulsive component (Piccoli et al., 2012).

Chiral Resolution of Amines

(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound sharing structural characteristics with 4-(3-Fluorophenyl)oxan-4-amine, has been used as an enantiopure chiral resolution reagent for α-chiral amines. This approach offers a straightforward method for the regioselective ring-opening of amines, enabling easy identification and quantification of diastereomeric products, thus facilitating the analysis of scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Detection of Toxic Chemicals

A study involving benzothiadiazole-based fluorescent sensors, which operate on a mechanism similar to that of 4-(3-Fluorophenyl)oxan-4-amine, demonstrates the potential for detecting toxic chemicals like oxalyl chloride and phosgene. The sensor exhibits a "turn-on" fluorescence mode, offering a low detection limit and outstanding selectivity, thus providing a reliable method for environmental monitoring and public safety (Zhang et al., 2017).

Fluorescence Modulation by Cryptand Attachment

The attachment of electron-withdrawing fluorophores to cryptands, similar to the structural motif of 4-(3-Fluorophenyl)oxan-4-amine, demonstrates how fluorescence signaling can be modulated. This approach allows for the selective detection of metal ions, showcasing a method to design chemosensors with applications in bioimaging and environmental monitoring (Bag & Bharadwaj, 2004).

Safety and Hazards

Propriétés

IUPAC Name |

4-(3-fluorophenyl)oxan-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-10-3-1-2-9(8-10)11(13)4-6-14-7-5-11/h1-3,8H,4-7,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNPVEMLVYDCER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC(=CC=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

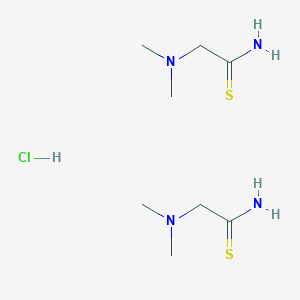

![1-[(3-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride](/img/structure/B1522984.png)

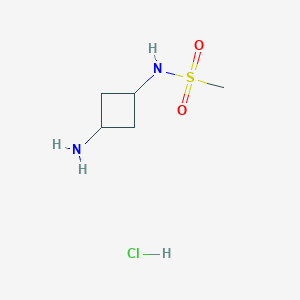

![3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1522989.png)

![1-[(2-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride](/img/structure/B1522995.png)